3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods. One notable method involves the photochemical decomposition of CHF2-substituted pyrazolines . This process is advantageous due to its simplicity, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields.
Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives. The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound shares a similar bicyclic structure but differs in its functional groups and overall reactivity.
Bicyclo[3.1.0]hexanes: These compounds have a similar core structure but can vary significantly in their substituents and applications.
Uniqueness
3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific combination of functional groups and its potential for high diastereoselectivity in synthesis. This makes it a valuable compound for creating complex molecules with precise stereochemistry.
Properties
IUPAC Name |
3-(3-aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(2)9-10(13)12(17)15(11(9)16)8-5-3-4-7(14)6-8/h3-6,9-10H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLKULOYFZBXBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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